Hydroxy Iloperidone N-oxide-d4 is a deuterated derivative of Hydroxy Iloperidone, which itself is a metabolite of Iloperidone, a medication primarily used in the treatment of schizophrenia. The molecular formula of Hydroxy Iloperidone N-oxide-d4 is , and it has a molecular weight of approximately 448.521 g/mol . This compound features deuterium isotopes, which are often used in research to trace metabolic pathways and enhance the understanding of drug behavior in biological systems.
The chemical structure of Hydroxy Iloperidone N-oxide-d4 indicates potential reactivity typical of tertiary amines and alcohols. It can participate in various reactions, including:
Synthesis of Hydroxy Iloperidone N-oxide-d4 typically involves several steps:
These methods ensure that the compound retains its structural integrity while incorporating deuterium for analytical purposes.
Hydroxy Iloperidone N-oxide-d4 is primarily utilized in research settings, particularly in pharmacokinetics and metabolic studies. Its applications include:
Research involving Hydroxy Iloperidone N-oxide-d4 focuses on its interactions with various biological systems. Interaction studies typically assess:
Such studies are crucial for developing better therapeutic strategies for schizophrenia and related disorders.
Hydroxy Iloperidone N-oxide-d4 shares similarities with several other compounds, particularly those related to Iloperidone. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Hydroxy Iloperidone | C24H29FN2O4 | 428.5 g/mol | Parent compound; lacks deuterium labeling |
| Iloperidone | C24H27FN2O4 | 426.48 g/mol | Atypical antipsychotic; no hydroxyl or oxide groups |
| Hydroxy Iloperidone β-D-Glucuronide | C30H33D4FN2O10 | 608.65 g/mol | Conjugated form; enhances solubility |
| Desfluoro Iloperidone | C24H25D3N2O4 | 411.51 g/mol | Lacks fluorine; different pharmacological profile |
Hydroxy Iloperidone N-oxide-d4's unique feature is its deuterated structure, which allows for precise tracking in metabolic studies that other compounds do not offer. This characteristic makes it particularly valuable for research into drug interactions and pharmacokinetics.
Hydroxy Iloperidone N-Oxide-d4 retains the core benzisoxazole-piperidine structure of iloperidone but incorporates a hydroxyl group and an N-oxide functional group. The deuterium atoms are strategically placed at the 1,2,2,2 positions of the ethanol moiety, as indicated by its IUPAC name: 1,2,2,2-tetradeuterio-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxo-1λ⁵-azinan-1-yl]propoxy]-3-methoxyphenyl]ethanol. This labeling minimizes isotopic interference during mass spectrometric detection while maintaining chemical equivalence to the non-deuterated form.
| Property | Value |
|---|---|
| Molecular Formula | C₂₄D₄H₂₅FN₂O₅ |
| Molecular Weight | 448.521 g/mol |
| Accurate Mass | 448.231 |
| SMILES | [2H]C([2H])([2H])C([2H])(O)... |
| Deuterium Substitution | 4 positions (1,2,2,2) |